3,5,6-Trichloro-2-pyridinol

Vue d'ensemble

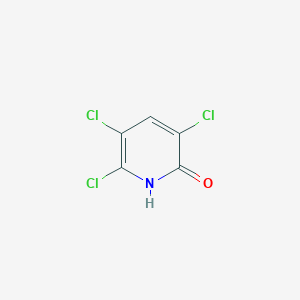

Description

3,5,6-Trichloro-2-pyridinol is a chlorinated pyridine compound widely recognized for its role as a degradation product of the insecticide chlorpyrifos and the herbicide triclopyr . It is a highly toxic and persistent pollutant, often found in agricultural and industrial settings . This compound is known for its high solubility in water and long half-life, making it a significant environmental contaminant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5,6-Trichloro-2-pyridinol can be synthesized through the hydrolysis of chlorpyrifos under acidic or basic conditions . The reaction typically involves the use of hydrochloric acid or sodium hydroxide as catalysts, resulting in the cleavage of the phosphorus-oxygen bond in chlorpyrifos, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound primarily involves the large-scale hydrolysis of chlorpyrifos. This process is carried out in controlled environments to ensure the efficient conversion of chlorpyrifos to this compound while minimizing the release of harmful by-products .

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

TCP undergoes oxidative decomposition when exposed to molecular oxygen (O₂) at elevated temperatures. This process initiates through phenolic hydrogen abstraction by O₂, generating two phenoxy radicals (Fig. 1). These radicals combine to form 2,3,7,8-tetrachloro- dioxinodipyridine (TCDDpy) , a dioxin-like compound with potential environmental hazards .

Key steps in thermal decomposition:

-

Radical formation : O₂ abstracts the phenolic hydrogen, producing TCP phenoxy radicals.

-

Dimerization : Radicals combine to form cis- and trans-TCDDpy isomers via Smiles rearrangement .

-

Stabilization : TCDDpy isomers remain stable under pyrolysis conditions.

Kinetic Modeling of Decomposition

Quantum chemical calculations (M06-2X/GTLarge//M06-2X/6-31+G(d,p)) reveal the energy profiles for TCP decomposition. A comparative kinetic model aligns with experimental data from Sakiyama et al. :

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| Phenolic H abstraction by O₂ | 28.5 | 1.2 × 10⁴ |

| cis-TCDDpy formation | 18.7 | 3.8 × 10³ |

| trans-TCDDpy formation | 19.3 | 3.5 × 10³ |

Key findings:

-

cis-TCDDpy forms slightly faster than trans-TCDDpy due to lower activation energy.

-

The decomposition pathway is temperature-dependent, with optimal rates observed at 300–400°C .

Hydrolysis and Byproduct Formation

While TCP itself is not directly hydrolyzed in most industrial processes, its formation as a byproduct occurs during the synthesis of related compounds. For example, in the preparation of 3,5,6-trichloro-2-pyridyloxyacetic acid , aqueous conditions promote unintended TCP generation via hydrolysis of intermediates .

Reaction conditions favoring TCP formation:

Environmental and Industrial Implications

The thermal degradation of TCP into TCDDpy highlights its environmental persistence and potential toxicity. Industrial processes must avoid aqueous conditions to minimize TCP byproduct formation during pyridine derivative synthesis .

Comparison of TCP Decomposition Products

| Product | Structure | Environmental Impact |

|---|---|---|

| cis-TCDDpy | Dioxin-like bicyclic compound | High bioaccumulation potential |

| trans-TCDDpy | Similar to cis-TCDDpy | Persistent organic pollutant |

Applications De Recherche Scientifique

Toxicological Studies

TCP has been extensively studied for its toxicological effects, particularly in relation to developmental toxicity and neurodevelopmental outcomes in children.

Case Study: Developmental Toxicity

In a study involving Fischer 344 rats and New Zealand White rabbits, TCP was administered at various doses during gestation. The results indicated that while no direct clinical signs of toxicity were observed in the offspring, maternal exposure at higher doses led to significant weight loss and liver weight increase in rats . This study underscores the importance of understanding TCP's potential impacts on fetal development.

Table 1: Summary of Developmental Toxicity Studies

| Species | Dose (mg/kg/day) | Observed Effects |

|---|---|---|

| Fischer 344 Rats | 0, 50, 100, 150 | Weight loss; increased liver weight |

| New Zealand Rabbits | 0, 25, 100, 250 | No significant clinical signs |

Biomonitoring Applications

TCP serves as a biomarker for exposure to chlorpyrifos. Studies have demonstrated its utility in assessing environmental and occupational exposures.

Case Study: Urinary TCP Levels in Pregnant Women

Research conducted in Mexico City examined urinary TCP concentrations in pregnant women to explore associations with Attention Deficit Hyperactivity Disorder (ADHD) in their children. The study found a correlation between elevated urinary TCP levels and ADHD-related characteristics . This highlights TCP's role as a critical biomarker for assessing pesticide exposure and its potential neurodevelopmental impacts.

Table 2: Urinary TCP Levels in Pregnant Women

| Trimester | Average Urinary TCP Concentration (µg/L) | Sample Size |

|---|---|---|

| First | X µg/L | N=21 |

| Second | Y µg/L | N=21 |

| Third | Z µg/L | N=21 |

Environmental Science

TCP's persistence in the environment has raised concerns regarding its degradation and transport mechanisms.

Case Study: Photodegradation of TCP

Research on the photodegradation of TCP in aqueous solutions indicates that it can undergo significant degradation under UV light exposure. This finding is crucial for understanding how TCP might be managed in contaminated water sources .

Table 3: Photodegradation Rates of TCP

| Light Source | Degradation Rate (%) | Time (hours) |

|---|---|---|

| UV Light | A% | B hours |

| Natural Sunlight | C% | D hours |

Bioremediation Efforts

TCP's biodegradability has been explored through the isolation of specific bacterial strains capable of degrading this compound.

Case Study: Isolation of Bacteria for TCP Degradation

Recent studies isolated bacterial strains from sugarcane farm soils that effectively metabolized TCP as a sole carbon source. Strains such as Xanthomonas sp. and Pseudomonas sp. demonstrated high efficacy in degrading both chlorpyrifos and its metabolites . This application is vital for developing bioremediation strategies for contaminated sites.

Table 4: Bacterial Strains Capable of TCP Degradation

| Bacterial Strain | Degradation Efficiency (%) | Carbon Source Utilized |

|---|---|---|

| Xanthomonas sp. | >90% | TCP |

| Pseudomonas sp. | >85% | TCP |

Pharmacokinetics and Risk Assessment

TCP's pharmacokinetic properties have been studied to assess systemic exposure risks associated with chlorpyrifos exposure.

Case Study: Pharmacokinetics in Rats

A study evaluated the pharmacokinetics of TCPy (the primary metabolite) in rats, revealing that saliva concentrations could serve as reliable indicators of blood levels over varying physiological conditions . This finding supports the use of non-invasive biomonitoring techniques for assessing pesticide exposure.

Mécanisme D'action

The mechanism of action of 3,5,6-Trichloro-2-pyridinol involves its interaction with cellular components, leading to cytotoxic and estrogenic effects . It can induce apoptosis in human hepatocytes by up-regulating the expression of pro-apoptotic proteins and activating caspase pathways . Additionally, it inhibits the proliferation of soil microbes by releasing chloride ions, which disrupt microbial cell functions .

Comparaison Avec Des Composés Similaires

3,5,6-Trichloro-2-pyridinol is unique due to its high toxicity and persistence compared to other chlorinated pyridines . Similar compounds include:

2,3,5-Trichloropyridine: Less toxic and less persistent.

3,5-Dichloro-2-pyridinol: Lower toxicity and shorter half-life.

2,4,6-Trichloropyridine: Different degradation pathways and environmental behavior.

Activité Biologique

3,5,6-Trichloro-2-pyridinol (TCP) is an important environmental pollutant and a significant metabolite of several widely used pesticides, including chlorpyrifos and triclopyr. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological properties of TCP, focusing on its mechanisms of action, toxicological effects, and implications for environmental health.

- Chemical Name: this compound

- CAS Number: 6515-38-4

- Molecular Formula: C₅H₂Cl₃NO

- Molecular Weight: 198.434 g/mol

- Melting Point: 328-330 °C

- Boiling Point: 325 °C at 760 mmHg

Mechanisms of Biological Activity

TCP is recognized for its role as an endocrine disruptor, particularly in its interaction with androgen receptors. Research indicates that TCP can inhibit the secretion of sex hormones by binding to these receptors, thus potentially affecting reproductive health.

Androgen Receptor Interaction

A study demonstrated that TCP enhances the antiandrogenic effects of chlorpyrifos on Sertoli cells, which are crucial for male reproductive function. The findings showed that TCP decreased the expression of androgen receptors (AR) and cAMP-response element-binding protein phosphorylation in these cells. This suggests that TCP may impair the paracrine signaling necessary for normal testicular function .

Cytotoxicity Studies

In vitro assays have shown that TCP exhibits cytotoxic effects on Sertoli cells, with a relative toxicity lower than that of chlorpyrifos but greater than diethylphosphate (DEP). At concentrations around 1000 μmol/L, TCP demonstrated significant cytotoxicity, indicating a potential risk for reproductive toxicity in environments contaminated with chlorpyrifos .

Environmental Persistence and Degradation

TCP is known to be persistent in the environment, making it a subject of concern for ecological health. It is primarily formed through the degradation of chlorpyrifos and triclopyr in soil and water systems.

Biodegradation Pathways

Research has identified specific bacterial strains capable of degrading TCP. For instance, Ralstonia sp. strain T6 has been shown to effectively degrade TCP through a metabolic pathway involving specific gene clusters responsible for this process. The tcpA gene plays a crucial role in initiating TCP degradation by dechlorinating it to less harmful metabolites .

Case Study: Toxicological Assessment

A comprehensive review highlighted the need for biomarkers to assess exposure to organophosphate pesticides like chlorpyrifos and its metabolites, including TCP. Studies have indicated that urinary concentrations of TCP can serve as an indicator of exposure to these compounds .

Experimental Studies on Soil Interaction

In a study examining the behavior of TCP in purple soil mixed with biochar, it was found that increasing biochar application reduced the concentration of TCP in outflow significantly. This suggests that biochar can enhance the adsorption capacity of soils for contaminants like TCP, potentially mitigating its environmental impact .

Summary Table of Biological Effects

Propriétés

IUPAC Name |

3,5,6-trichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYAQFQZQEUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37439-34-2 (hydrochloride salt) | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7038317 | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Solid | |

| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6515-38-4 | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-trichloro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,6-TRICHLORO-2-PYRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS52YZJ84A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 - 209 °C | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5,6-Trichloro-2-pyridinol?

A1: this compound has a molecular formula of C5H2Cl3NO and a molecular weight of 200.44 g/mol.

Q2: How is this compound typically quantified in biological and environmental samples?

A2: Several analytical methods have been developed for this compound quantification, with gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) being commonly employed. [, ] These methods typically involve extraction, derivatization, and separation steps. For instance, in one study, researchers extracted this compound from elm bark, litter, and soil using methanol under acidic conditions, followed by liquid-liquid partitioning cleanup, derivatization with diazomethane, and analysis using GC-ECD. [] Another study employed a semiautomated method for quantifying this compound in human urine using a laboratory robotics system for sample preparation, followed by extraction, derivatization, and analysis by GC-MS. []

Q3: What are some recent advancements in analytical techniques for this compound determination?

A3: More recently, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a sensitive and specific method for quantifying this compound in human urine. [, ] This method offers advantages such as reduced analysis time and enhanced sensitivity compared to traditional GC-based methods. Additionally, enzyme-linked immunosorbent assays (ELISAs) have been developed for rapid and sensitive detection of this compound in water samples. [, ]

Q4: How persistent is this compound in the environment?

A4: this compound exhibits varying persistence depending on environmental factors such as soil type, pH, and microbial activity. [, ] In one study, researchers observed that the degradation rate of this compound decreased with soil depth, with a half-life (DT50) ranging from 42 to 49 days in surface soils and 64 to 117 days in subsurface soils. [] This suggests that this compound can persist longer in deeper soil layers, potentially posing a risk to groundwater resources.

Q5: What are the potential pathways for biodegradation of this compound?

A5: Several bacterial and fungal strains have been identified that can degrade this compound. [, , , , ] One study, for instance, reported the isolation of a bacterial strain, Ochrobactrum sp. CPD-03, from a paddy field, which could degrade this compound in minimal salt medium. [] Genome analysis revealed the presence of genes encoding enzymes such as arylesterase, suggesting a potential pathway for this compound mineralization. Another study identified a gene cluster, dhpRIJK, in Ralstonia sp. strain T6 involved in this compound degradation. [] The enzyme DhpJ was found to transform a metabolite of this compound, 3,6-dihydroxypyridine-2,5-dione, further down the degradation pathway. These findings highlight the potential for bioremediation of this compound-contaminated environments.

Q6: What are the potential toxic effects of this compound?

A6: While generally considered less toxic than its parent compound chlorpyrifos, this compound has been shown to induce oxidative stress and DNA damage in earthworms (Eisenia fetida). [] In a study evaluating the toxicity of this compound in different soils, researchers observed that the compound induced excessive reactive oxygen species and caused DNA damage in earthworms, similar to chlorpyrifos. [] This suggests that this compound may pose ecological risks, particularly in soil ecosystems.

Q7: Can this compound be used as a biomarker of chlorpyrifos exposure?

A7: Yes, this compound is considered a specific and sensitive biomarker for assessing exposure to chlorpyrifos and chlorpyrifos-methyl. [, , , , , ] Numerous studies have employed the measurement of this compound levels in urine as an indicator of chlorpyrifos exposure in both occupational and environmental settings. [, , , , ] For example, a study investigating pesticide exposure among farmworkers in North Carolina found a high prevalence of detectable this compound levels in urine samples, highlighting the compound's utility as a biomarker for assessing pesticide exposure in agricultural workers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.